
2,6-Dibromo-4-fluoroaniline
Overview
Description
2,6-Dibromo-4-fluoroaniline is a chemical compound with the formula C6H4Br2FN . It appears as a grey-purple to brown crystalline powder . This compound has been employed in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
Molecular Structure Analysis
The crystal structure of 2,6-Dibromo-4-fluoroaniline is monoclinic, with a space group of P 2 1 / c . The asymmetric unit of the title crystal structure contains Br, F, N, and H atoms .Physical And Chemical Properties Analysis
2,6-Dibromo-4-fluoroaniline has a density of 2.1±0.1 g/cm3, a boiling point of 265.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.3±3.0 kJ/mol, and it has a flash point of 114.2±25.9 °C . The compound has a molar refractivity of 45.9±0.3 cm3 .Scientific Research Applications
Crystal Structure Analysis
2,6-Dibromo-4-fluoroaniline and its derivatives have been studied for their crystal and molecular structures. The compound 2,6-dibromo-3-chloro-4-fluoroaniline, for instance, has been analyzed to determine its crystal structure, revealing classical intra- and intermolecular hydrogen bonds and a series of dispersive halogen···halogen interactions (Betz, 2015).
Spectroscopy and Nonlinear Optical Activity
Quantum chemical calculations have been performed to understand the spectroscopic properties and nonlinear optical (NLO) activity of 2,6-Dibromo-4-fluoroaniline derivatives. Studies include Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra analysis, providing insights into the molecule's structure, energies, and vibrational frequencies (Eşme & Sagdinc, 2018).
Synthesis and Chemical Properties
Research has focused on the synthesis of various derivatives of 2,6-Dibromo-4-fluoroaniline and their chemical properties. For example, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, an important intermediate for the manufacture of certain pharmaceuticals, derived from the bromination of 2-fluoroaniline (Qiu, Gu, Zhang, & Xu, 2009).
Bioactivation and Metabolic Studies
Studies have also been conducted on the bioactivation of fluoroanilines, including 2,6-Dibromo-4-fluoroaniline. These studies focus on the metabolic processes, particularly those involving cytochrome P-450 dependent monooxygenation, and the formation of reactive benzoquinoneimines as primary reaction products (Rietjens & Vervoort, 1991).
Applications in Conducting Polymers
Research has explored the use of fluoroanilines, including 2,6-Dibromo-4-fluoroaniline, as monomers for conducting polymers. Studies have investigated the electrical and structural properties of these compounds, evaluating factors like ionization potentials, dipole moments, and the HOMO-LUMO gaps, which are crucial for their application in polymer science (Il BeigiHossein, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLZFGCNLDYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287631 | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluoroaniline | |
CAS RN |
344-18-3 | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 344-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



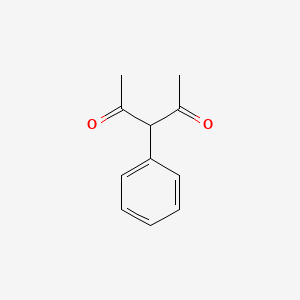
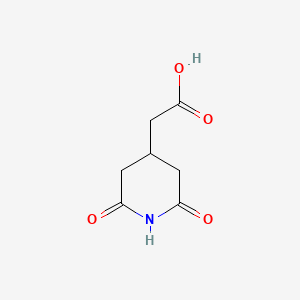
![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

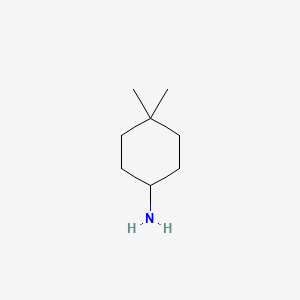
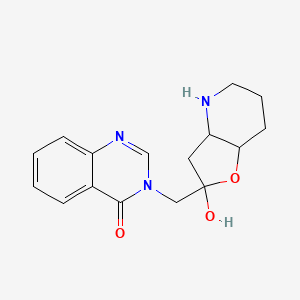
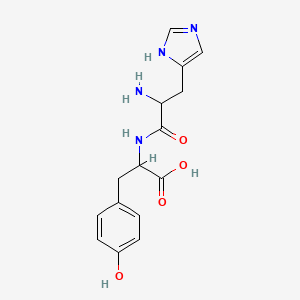
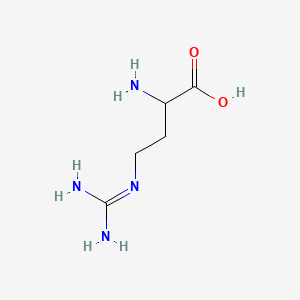
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)
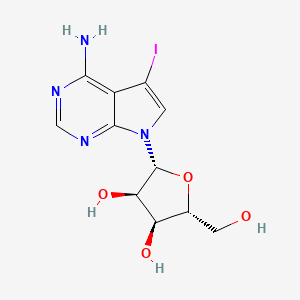
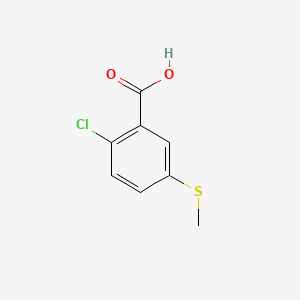
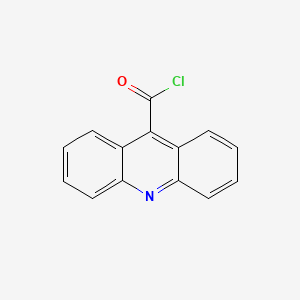
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)